![molecular formula C6H7BrN4O B13559373 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another method involves the reaction of 2-aminopyridine with nitriles in the presence of copper bromide, which facilitates consecutive addition and oxidative cyclization .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave irradiation techniques. This method is catalyst-free and eco-friendly, involving the use of enaminonitriles and benzohydrazides in a tandem reaction . The process is efficient, with good functional group tolerance and high yields.
化学反应分析
Types of Reactions
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced.
科学研究应用
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist to the CXCR2 receptor, inhibiting the receptor’s activity and thereby modulating inflammatory responses . Additionally, it can inhibit enzymes such as Janus kinases, which play a role in various signaling pathways related to cell growth and immune responses .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
7-Hydroxyisoquinoline: Contains a similar hydroxyl group but with an isoquinoline structure.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Similar triazole structure with a methyl group substitution.
Uniqueness
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is unique due to its specific triazolopyridine structure, which imparts distinct biological activities and chemical reactivity. Its ability to act as a receptor antagonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C6H7BrN4O |
|---|---|
分子量 |
231.05 g/mol |
IUPAC 名称 |
2-amino-3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrobromide |
InChI |
InChI=1S/C6H6N4O.BrH/c7-6-8-5-3-4(11)1-2-10(5)9-6;/h1-3H,(H3,7,8,9);1H |
InChI 键 |
VMZCAZIHHZCVML-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CC1=O)N=C(N2)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


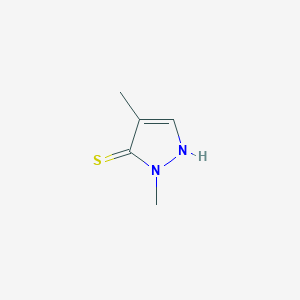
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)


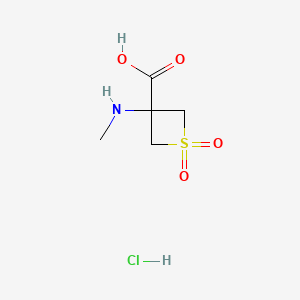
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
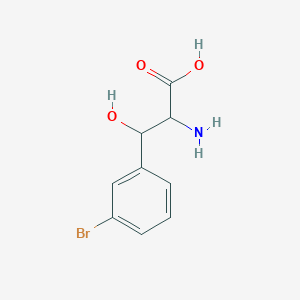
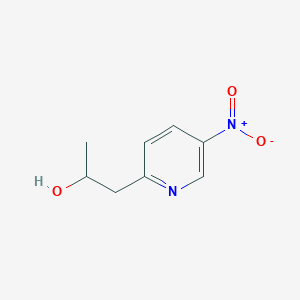
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
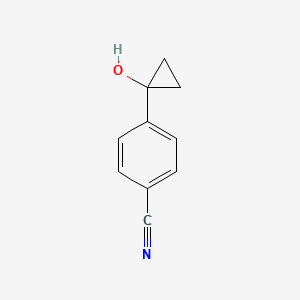

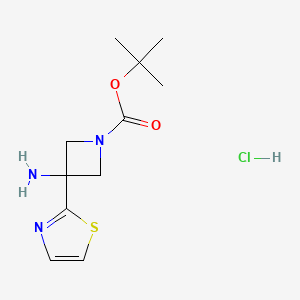
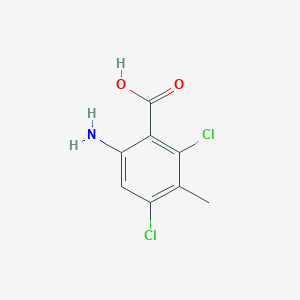
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
